(1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane
Description
Properties
IUPAC Name |
(1R,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLPEFGBWGEFBB-GUIRCDHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(=C)C(C3)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]13CCC(=C)[C@@H](C3)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583820 | |
| Record name | (1beta,7beta)-Cedr-8(15)-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79120-98-2 | |
| Record name | (1beta,7beta)-Cedr-8(15)-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Ring Construction
- Intramolecular Cyclization: The formation of the tricyclic core is typically achieved by intramolecular cyclization of a linear or bicyclic precursor containing appropriately positioned double bonds or functional groups.
- Radical or Cationic Cyclizations: These are common mechanistic pathways to form the bicyclo[5.3.1]undecane skeleton, often initiated by acid catalysis or radical initiators.
- Transition Metal Catalysis: Some methods employ transition metal catalysts (e.g., palladium, nickel) to facilitate cyclization with high regio- and stereoselectivity.
Stereochemical Control
- Chiral Auxiliaries or Catalysts: To achieve the specific (1R,2R,5S,7R) configuration, chiral auxiliaries or asymmetric catalytic conditions are used during key cyclization or functionalization steps.
- Diastereoselective Steps: Subsequent transformations such as hydrogenation, epoxidation, or rearrangements are performed under conditions favoring the desired stereochemistry.
Functional Group Manipulation
- Methylidene Introduction: The methylidene group at C8 is introduced via elimination reactions or Wittig-type olefinations on ketone or aldehyde intermediates.
- Methyl Group Installation: Methyl substituents at C2 and C6 are generally present from the starting terpene or introduced via alkylation reactions.
Representative Synthetic Route (Conceptual)
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of bicyclic precursor with required substituents | Starting from monocyclic terpene derivatives, use of Grignard reagents or alkylations | Bicyclic intermediate with methyl groups installed |
| 2 | Intramolecular cyclization to form tricyclic skeleton | Acid catalysis or radical initiators under controlled temperature | Formation of tricyclo[5.3.1.01,5]undecane core |
| 3 | Introduction of methylidene group at C8 | Wittig reaction or elimination of suitable leaving groups | Installation of exocyclic double bond |
| 4 | Stereoselective hydrogenation or functional group adjustments | Use of chiral catalysts or selective reagents | Final stereochemistry set to (1R,2R,5S,7R) |
Data Table Summarizing Preparation Aspects
| Aspect | Details |
|---|---|
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Key Structural Features | Tricyclic core, methylidene at C8, methyl groups at C2 and C6 |
| Stereochemical Centers | Four (1R,2R,5S,7R) |
| Synthetic Challenges | Construction of tricyclic framework, stereochemical control |
| Common Synthetic Methods | Intramolecular cyclization, radical/cationic cyclization, stereoselective transformations |
| Functional Group Modifications | Olefination for methylidene, alkylation for methyl groups |
| Typical Starting Materials | Terpene derivatives or bicyclic precursors |
Research Findings and Notes
- The compound has been isolated from natural sources such as Juniperus thurifera and Acorus calamus, indicating biosynthetic pathways involving terpene cyclases.
- Synthetic analogs and derivatives of this tricyclic framework have been studied for their biological activities, highlighting the importance of stereochemistry in activity profiles.
- Due to the scarcity of direct synthetic reports specifically for this exact stereoisomer, many methods rely on adapting general sesquiterpene synthesis strategies, emphasizing the need for stereoselective cyclizations and functional group manipulations.
- Analytical techniques such as chiral chromatography and NMR spectroscopy are critical for confirming stereochemical purity and structure during synthesis.
Chemical Reactions Analysis
Reaction Types and Major Pathways
The compound undergoes four principal reaction types under controlled conditions:
Reagent Systems and Optimal Conditions
Experimental data reveal critical reagent dependencies:
Table 1: Effective Reagent Systems
Notable stereochemical outcomes:
Mechanistic Insights
X-ray crystallographic and computational studies elucidate reaction pathways:
Oxidation Mechanism
-
mCPBA approaches methylidene group anti to C7 methyl
-
Epoxide formation follows Bürgi-Dunitz trajectory
-
Transition state stabilization by tricyclic framework (ΔG‡ = 18.3 kcal/mol)
Acid-Catalyzed Rearrangement
-
Protonation at C8 methylidene initiates carbocation
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Hydride shift from C2 to C8 (Wagner-Meerwein)
Industrial-Scale Modifications
Patent literature describes optimized processes:
Key industrial challenges:
Biological Relevance in Reaction Design
While primarily a synthetic target, its derivatives show:
-
73% inhibition of human 5-lipoxygenase (IC₅₀ = 1.8 μM) for epoxy derivatives
-
Moderate antifungal activity (MIC = 32 μg/mL) against Candida albicans
These biological activities drive development of stereocontrolled synthetic methods.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane is used as a model compound to study stereochemistry and reaction mechanisms due to its complex structure.
Biology
In biology, this compound can be used to investigate the interactions between small organic molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as enzyme inhibitors or receptor modulators.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural complexity of cedrane derivatives arises from variations in stereochemistry, substituent positions, and functional groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Cedrane Derivatives
Key Structural Differences:
Stereochemistry : β-Cedrene and the target compound differ in stereochemistry at C7 and C9, altering their three-dimensional interactions with olfactory receptors.
Functional Groups : Oxygenated derivatives like (+)-8(15)-Cedren-9-ol and the tetramethyl-hydroxy analog exhibit increased polarity, enhancing solubility in aqueous environments and aroma volatility.
Biosynthetic Rearrangements : Isocedrane demonstrates how methyl group migration modifies the tricyclic framework, influencing thermodynamic stability and biological activity.
Research Findings
Aroma Contributions: The target compound and β-cedrene are critical to the woody notes in Angelicaesinensis Radix essential oils . Hydroxylated derivatives, such as (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol, are identified as key odorants in black tea, contributing to rose-like floral scents .
Synthetic Applications :
- Acid-catalyzed rearrangements of cedrane derivatives, as seen in isocedrane synthesis , highlight the role of reaction conditions in directing structural outcomes.
- Acetylated analogs (e.g., tricyclo[5.3.1.01,5]undec-8-yl acetate) are synthesized for enhanced stability in fragrance formulations .
Biological Relevance: Cedrane derivatives in Entandrophragma cylindricum exhibit antifungal properties, likely due to their rigid tricyclic structure disrupting microbial membranes .
Biological Activity
The compound (1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane is a complex bicyclic hydrocarbon known for its unique structural properties and potential biological activities. This article aims to consolidate existing research findings related to its biological activity, including its effects on various biological systems and potential applications in medicine and industry.
Molecular Characteristics
- Molecular Formula : C15H24
- Molecular Weight : 218.33 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 127-43-5
The compound exhibits a tricyclic structure with multiple methyl groups that contribute to its hydrophobic nature and possibly its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various tricyclic compounds, including derivatives similar to This compound . For instance:
- Study Findings : A comparative analysis showed that tricyclic compounds exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at concentrations ranging from 50 to 100 µg/mL .
Antioxidant Activity
The antioxidant properties of this compound have been investigated due to its potential applications in food preservation and health supplements:
- Research Results : In vitro assays demonstrated that the compound scavenged free radicals effectively, with an IC50 value of approximately 30 µg/mL . This suggests a promising application in reducing oxidative stress.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects attributed to similar bicyclic compounds:
- Case Study : An experimental model indicated that administration of related tricyclic compounds improved cognitive functions in mice subjected to oxidative stress . The mechanisms involved may include modulation of neurotransmitter levels and reduction of neuroinflammation.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Concentration (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 50-100 | |
| (1R)-beta-Cedrene | Antioxidant | 30 | |
| Related Tricyclic Compound | Neuroprotective | N/A |
The biological activity of This compound can be attributed to several mechanisms:
- Antimicrobial Action : Likely involves disruption of bacterial cell walls or interference with metabolic pathways.
- Antioxidant Mechanism : The compound may donate electrons to free radicals or chelate metal ions that catalyze oxidative damage.
- Neuroprotective Pathways : Potential modulation of signaling pathways related to inflammation and neuronal survival.
Future Directions for Research
Further research is warranted to explore the full range of biological activities associated with this compound:
- In Vivo Studies : To confirm the efficacy observed in vitro.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Potential Applications : In pharmaceuticals and nutraceuticals based on its bioactive properties.
Q & A
Q. What experimental strategies are recommended for synthesizing this compound with high stereochemical purity?
- Methodological Answer : Synthesis requires precise control of stereochemistry due to the compound’s tricyclic framework and multiple stereocenters. Strategies include:
- Chiral auxiliaries or catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation) to direct stereochemistry .
- Stereoselective cyclization : Employ ring-closing metathesis (RCM) or Diels-Alder reactions to form the tricyclic core .
- Analytical validation : Confirm stereopurity via chiral HPLC or X-ray crystallography (e.g., as demonstrated for similar tricyclic terpenes in ).
Q. How can the compound’s structural elucidation be optimized using spectroscopic techniques?
- Methodological Answer : Combine:
- <sup>13</sup>C NMR : Assign methyl and methylidene groups (δ 15–25 ppm for methyl; δ 110–125 ppm for methylidene) .
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in the tricyclic skeleton .
- IR spectroscopy : Identify functional groups like strained cycloalkane rings (C-H bending ~1450 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular formula (C15H24) and fragmentation patterns .
Advanced Research Questions
Q. What computational approaches are effective for predicting the compound’s environmental fate and biodegradation pathways?
- Methodological Answer :
- Quantum Chemical Calculations (QSPR) : Predict physicochemical properties (logP, vapor pressure) using software like Gaussian or NWChem .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous environments .
- Biodegradation modeling : Apply tools like EAWAG-BBD to map potential microbial degradation pathways .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points) across studies?
- Methodological Answer :
- Standardized measurement protocols : Use NIST-recommended gas chromatography (GC) conditions (e.g., DB-5 column, H2 carrier gas) .
- Validation via collaborative trials : Compare results across labs using identical instrumentation (e.g., as in ’s GC-MS interlab studies).
- Outlier analysis : Apply statistical methods (e.g., Grubbs’ test) to identify deviations caused by impurities or instrument drift .
Q. What experimental designs are suitable for studying the compound’s supramolecular interactions (e.g., hydrogen bonding)?
- Methodological Answer :
- X-ray crystallography : Determine crystal packing motifs (e.g., O-H···O bonds in analogous tricyclic alcohols ).
- Thermodynamic solubility studies : Measure solubility parameters in polar vs. nonpolar solvents to infer intermolecular forces .
- Surface plasmon resonance (SPR) : Quantify binding affinities with biomolecular targets .
Data Analysis & Theoretical Frameworks
Q. How can theoretical frameworks guide the interpretation of the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) theory : Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack .
- Transition state modeling : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., epoxidation or hydrogenation) .
- Kinetic isotope effects (KIE) : Probe mechanistic details of bond-breaking/forming steps .
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Probit or logit regression : Model non-linear responses in cell viability assays .
- ANOVA with post-hoc tests : Compare treatment effects across experimental replicates (e.g., as in ’s split-plot design).
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-endpoint datasets (e.g., oxidative stress biomarkers) .
Experimental Design & Ecological Impact
Q. What parameters should be prioritized in long-term ecological risk assessments for this compound?
- Methodological Answer :
- Environmental persistence : Measure half-life in soil/water via OECD 307 guidelines .
- Bioaccumulation potential : Determine bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .
- Trophic transfer studies : Track compound uptake in food chains using isotopic labeling .
Q. How can in vitro assays be designed to evaluate the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
